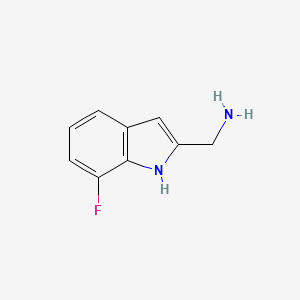

(7-Fluoro-1H-indol-2-yl)methanamine

Description

Properties

IUPAC Name |

(7-fluoro-1H-indol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,12H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWULEMIESXIUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Indole Derivatives

Indole (B1671886) and its derivatives are fundamental heterocyclic structures that are ubiquitous in nature and synthetic chemistry. Their importance in medicinal chemistry is well-established, with a vast number of indole-containing compounds demonstrating a wide array of biological activities. uni.lunih.govnih.gov This has led to their characterization as "privileged scaffolds," meaning they can bind to multiple receptor types with high affinity, making them ideal starting points for drug design. uni.lu

The indole nucleus is a key component in numerous approved drugs and clinical candidates for treating a range of conditions, including cancer, inflammation, metabolic disorders, and neurodegenerative diseases. nih.govnih.gov The chemical versatility of the indole ring allows for modification at various positions, enabling the fine-tuning of pharmacological properties. nih.gov Researchers have successfully developed indole-based compounds with activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govresearchgate.net

Fluorine: a Strategic Tool in Bioactive Molecule Design

The introduction of fluorine into organic molecules is a widely used and highly effective strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds with carbon—can profoundly influence the physicochemical and biological properties of a molecule. ontosight.aiuni.lunih.gov

Fluorine substitution can lead to:

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life and bioavailability. uni.lusigmaaldrich.com

Increased Lipophilicity: Fluorine can increase a molecule's ability to pass through cell membranes, which can improve its absorption and distribution in the body. nih.govsigmaaldrich.com

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting how the molecule interacts with its biological target.

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced potency. nih.govacs.org

The strategic placement of fluorine can therefore be a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of a drug candidate. uni.lu

Specific Research Focus on 7 Fluoro 1h Indol 2 Yl Methanamine and Its Analogs

Strategies for Regioselective 7-Fluorination of the Indole Core

Directing a substituent to the 7-position of an indole is a significant challenge in synthetic chemistry due to the intrinsic reactivity of the pyrrole (B145914) ring, which typically favors substitution at the C3-position. chemtube3d.comrsc.org Various methods have been developed to overcome this, ranging from classical named reactions on tailored precursors to modern late-stage functionalization techniques.

Precursor Synthesis and Halogenation/Fluorination Reactions (e.g., Bartoli reaction, nucleophilic substitutions)

A foundational strategy for accessing 7-substituted indoles involves constructing the indole ring from an already substituted benzene (B151609) precursor.

Bartoli Indole Synthesis: This method has become one of the most effective and flexible routes for preparing 7-substituted indoles. wikipedia.orgrsc.org The reaction involves the treatment of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent to form the corresponding 7-substituted indole. wikipedia.orgjk-sci.com The presence of a substituent at the ortho position to the nitro group is crucial for the success of the reaction; in fact, bulkier substituents often lead to higher yields. wikipedia.org

For the synthesis of 7-fluoroindole, the Bartoli reaction would commence with an ortho-fluoronitroarene. The proposed mechanism begins with the addition of the Grignard reagent to the nitro group, which, after a series of steps, leads to a key researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org This rearrangement is facilitated by the steric influence of the ortho substituent. wikipedia.org Subsequent intramolecular cyclization and rearomatization yield the final 7-substituted indole. A wide array of ortho substituents are tolerated, including halogens like fluorine. jk-sci.com

| Reaction | Starting Material | Key Reagents | Product | Key Features |

| Bartoli Indole Synthesis | ortho-Fluoronitroarene | Vinyl Grignard Reagent | 7-Fluoroindole | - Highly effective for 7-substituted indoles. rsc.org - Requires an ortho-substituent on the nitroarene. wikipedia.org - Tolerates a variety of substituents, including halogens. jk-sci.com |

Nucleophilic Aromatic Substitution (SNAr): Another precursor-based approach involves nucleophilic aromatic substitution. This reaction typically requires an aromatic ring that is "electron-poor," often achieved by the presence of strong electron-withdrawing groups ortho or para to a good leaving group (like a halogen). masterorganicchemistry.com In this context, one could envision starting with a precursor like 2,3-difluoronitrobenzene. The highly electron-withdrawing nitro group would activate the fluorine atoms towards nucleophilic attack. While direct amination might be complex, this strategy is fundamental for creating functionalized precursors for indole synthesis.

Interestingly, in SNAr reactions, fluorine itself can act as an efficient leaving group, a counterintuitive fact given the strength of the C-F bond. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by fluorine's high electronegativity. masterorganicchemistry.com This principle allows for the functionalization of polyfluoroarenes, where a fluorine atom is displaced by a nucleophile like an amine or an alcohol. nih.gov

Advanced Late-Stage Fluorination Techniques for Indole Functionalization

Late-stage fluorination (LSF) refers to the introduction of a fluorine atom into a complex molecule at a late step in the synthesis. rsc.org This approach is highly valuable in drug discovery as it allows for the rapid generation of fluorinated analogues of a lead compound. For a molecule like indole, selective C-H fluorination is challenging but an area of active research.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for site-selective modifications that are otherwise difficult to achieve. rsc.org While functionalization at C2 and C3 of indoles is more common, methods for C7 functionalization are being developed, often relying on directing groups to guide the catalyst to the desired position. rsc.org

Modern electrophilic fluorinating agents, such as Selectfluor (N-Fluoro-N'-chloromethyl-triethylenediamine bis(tetrafluoroborate)), are widely used in LSF. rsc.org These reagents, often in conjunction with transition metal catalysts like palladium, can fluorinate C-H bonds. rsc.orgacs.org For instance, palladium-catalyzed fluorination of arylboronic acids using Selectfluor is a well-established method. acs.org The development of directing groups compatible with the indole nitrogen that could guide a metal catalyst to the C7-position would be a key step in applying this technology to the direct synthesis of 7-fluoroindoles.

Approaches for Introducing the 2-Methanamine Moiety onto the Indole Scaffold

Once the 7-fluoroindole core is obtained, the next synthetic challenge is the introduction of the methanamine group specifically at the C2 position. The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position, making C2 functionalization non-trivial. chemtube3d.com

Mannich-type Reactions and Related Aminoalkylation Methodologies

The Mannich reaction is a classic three-component condensation that installs an aminomethyl group onto an acidic proton-containing compound, such as a ketone or an indole. testbook.comyoutube.com It involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and the active hydrogen compound. testbook.com

For indoles, the Mannich reaction overwhelmingly occurs at the C3 position to produce "gramine" derivatives. chemtube3d.comtestbook.com Directing this reaction to the C2 position is a significant hurdle. Strategies to achieve C2-aminoalkylation could include:

Blocking the C3 position: If the C3 position is already substituted, electrophilic attack may be redirected to C2, although this can be sterically hindered and may lead to disruption of the benzene ring. chemtube3d.com

Directed metalation: Lithiation of N-protected indoles can occur at the C2 position. Quenching the resulting C2-lithiated indole with an appropriate electrophile, such as an iminium ion or a precursor, could potentially install the desired aminomethyl group.

Reductive Amination Strategies for Amine Formation

A more reliable and controllable method for synthesizing (7-Fluoro-1H-indol-2-yl)methanamine is through reductive amination. wikipedia.org This powerful reaction converts a carbonyl group into an amine via an intermediate imine. wikipedia.orglabflow.com

Synthesis of the Precursor Aldehyde: The first step is the preparation of 7-fluoroindole-2-carboxaldehyde. This can be achieved through various methods, such as the Vilsmeier-Haack formylation of a C2-metalated 7-fluoroindole.

Reductive Amination: The 7-fluoroindole-2-carboxaldehyde is then reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent. youtube.com The aldehyde and amine first form an imine (or iminium ion) intermediate, which is then immediately reduced to the target amine. wikipedia.orgyoutube.com

| Reagent Type | Examples | Function |

| Amine Source | Ammonia, Primary Amines (e.g., Benzylamine) | Forms the imine intermediate with the aldehyde. |

| Reducing Agent | Sodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Catalytic Hydrogenation (H₂/Pd-C) | Reduces the imine/iminium ion to the final amine. wikipedia.orgyoutube.com |

A key advantage of reductive amination is the use of selective reducing agents. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride are particularly useful because they are mild enough not to reduce the starting aldehyde but are reactive enough to reduce the more electrophilic iminium ion intermediate. youtube.com This selectivity allows the entire reaction to be performed in a single pot. youtube.com

Multicomponent Reaction Strategies for Indole-Methanamine Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a one-pot reaction to form a single product that incorporates atoms from all starting materials. nih.govarkat-usa.org MCRs are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules. arkat-usa.org

While many indole-based MCRs utilize the nucleophilicity of the C3-position, specific MCRs have been developed to construct more complex scaffolds that could incorporate the desired (indol-2-yl)methanamine substructure. For example, Ugi-type reactions involving indole-2-carboxylic acids, aldehydes, amines, and isocyanides have been used to create indole-2-carboxamides. rsc.org Although this does not directly yield the target methanamine, it demonstrates that indole-2-substituted precursors can participate in MCRs. A modular MCR that assembles an indole, a one-carbon unit (like formaldehyde), and an amine source could potentially be designed to build the target scaffold directly, offering a highly convergent and atom-economical route. nih.govnih.gov

Overall Synthetic Pathways to (7-Fluoro-1H-indol-2-yl)methanamine

Linear Synthesis

A linear synthesis approach involves the sequential modification of a starting material to build the target molecule step-by-step. nih.gov For (7-Fluoro-1H-indol-2-yl)methanamine, a plausible linear sequence could commence with a pre-functionalized indole, such as 7-fluoroindole. The synthesis of 7-fluoroindole itself can be achieved through various methods, including those starting from 2-fluoroaniline (B146934) derivatives. google.com Once the 7-fluoroindole core is obtained, the subsequent key step is the introduction of the aminomethyl group at the C2 position.

One common method for introducing a C2-substituent is through the functionalization of indole-2-carboxylic acids. For instance, 7-fluoroindole can be carboxylated at the 2-position, and the resulting carboxylic acid can then be converted to the corresponding amide. Subsequent reduction of the amide would yield the desired aminomethyl group. An alternative approach involves the direct aminomethylation of the indole ring, though controlling the regioselectivity for the C2 position over the more nucleophilic C3 position can be challenging. nih.gov

A hypothetical linear synthetic pathway is outlined below:

| Step | Reaction | Starting Material | Reagents and Conditions | Product |

| 1 | Fischer Indole Synthesis | 2-Fluorophenylhydrazine (B1330851) | Appropriate ketone/aldehyde, acid catalyst | 7-Fluoroindole |

| 2 | Vilsmeier-Haack Formylation | 7-Fluoroindole | POCl₃, DMF | 7-Fluoro-1H-indole-2-carbaldehyde |

| 3 | Reductive Amination | 7-Fluoro-1H-indole-2-carbaldehyde | NH₃, reducing agent (e.g., NaBH₃CN) | (7-Fluoro-1H-indol-2-yl)methanamine |

Convergent Synthesis

However, a more practical convergent approach for this specific target would be to construct the indole ring from precursors that already contain the necessary functionalities or their protected forms. For example, a substituted aniline (B41778) and a carbonyl compound can be coupled to form the indole ring, a classic strategy known as the Fischer indole synthesis. nih.gov

A plausible convergent synthetic pathway is detailed in the following table:

| Fragment A Synthesis | |||

| Step | Reaction | Starting Material | Reagents and Conditions |

| A1 | Protection | 2-Fluorophenylhydrazine | Boc₂O, base |

| Fragment B Synthesis | |||

| Step | Reaction | Starting Material | Reagents and Conditions |

| B1 | Synthesis of a suitable carbonyl precursor | Commercially available starting materials | Multi-step synthesis |

| Coupling and Final Steps | |||

| Step | Reaction | Starting Material | Reagents and Conditions |

| C1 | Fischer Indole Synthesis | Boc-protected 2-fluorophenylhydrazine and Fragment B | Acid catalyst |

| C2 | Deprotection | Protected (7-Fluoro-1H-indol-2-yl)methanamine | Acid (e.g., TFA) |

Efficiency

The choice of catalysts and reaction conditions plays a crucial role in enhancing efficiency. For instance, the use of transition-metal catalysts, such as palladium or copper, has been shown to be highly effective in various indole syntheses, often proceeding under mild conditions with high yields. irjmets.comresearchgate.net

Selectivity

Controlling regioselectivity is a major challenge in indole chemistry due to the differential reactivity of the various positions on the indole ring. The C3 position is generally the most nucleophilic and prone to electrophilic substitution. Therefore, directing functionalization to the C2 position, as required for the synthesis of (7-Fluoro-1H-indol-2-yl)methanamine, often necessitates specific strategies.

One common approach is the use of a directing group on the indole nitrogen. nih.gov This can sterically hinder the C7 position and electronically influence the reactivity of the C2 position. Another strategy involves the use of a blocking group at the C3 position to prevent unwanted side reactions.

The introduction of the fluorine atom at the C7 position also requires careful consideration of regioselectivity. The synthesis of 7-fluoroindole from 2-fluorophenylhydrazine via the Fischer indole synthesis is a well-established method that ensures the correct placement of the fluorine atom. google.com

The following table summarizes key considerations for evaluating the synthetic pathways:

| Evaluation Metric | Linear Synthesis | Convergent Synthesis |

| Overall Yield | Generally lower due to the cumulative loss at each step. | Potentially higher as it involves fewer consecutive steps in the main chain. nih.gov |

| Flexibility | Less flexible; a failure in an early step compromises the entire synthesis. | More flexible; fragments can be modified independently. |

| Purification | Can be challenging due to the accumulation of byproducts over many steps. | May be simpler as the final coupling step involves well-defined fragments. |

| Regioselectivity | Highly dependent on the specific reactions used to introduce substituents. May require protecting groups. | Can be designed to have high regioselectivity by choosing appropriately substituted starting materials for each fragment. |

Mechanistic Understanding of Indole Fluorination Reactions at the 7-Position

The introduction of a fluorine atom at the C7 position of the indole ring is a challenging transformation that often requires specific strategies to overcome the inherent reactivity patterns of the indole nucleus. Generally, electrophilic substitution on the indole ring preferentially occurs at the C3 position due to the high electron density at this site. nih.govresearchgate.net Therefore, direct fluorination at C7 necessitates either the use of directing groups or specialized reagents and conditions that favor this less electronically favored position.

One plausible mechanistic approach involves the use of a directing group on the indole nitrogen. N-acyl or N-sulfonyl groups can act as directing groups, facilitating C-H activation at the C7 position through the formation of a metallacyclic intermediate. For instance, transition metal-catalyzed C-H functionalization, such as with rhodium or palladium, can proceed via a concerted metalation-deprotonation pathway where the directing group coordinates to the metal center, bringing it in close proximity to the C7-H bond. researchgate.net This is followed by oxidative addition, reductive elimination, or other catalytic steps to introduce the fluorine atom. Theoretical studies on rhodium-catalyzed C7-functionalization of N-acyl indoles suggest that the nucleophilicity of the C7 atom plays a significant role in facilitating the electrophilic attack of the metal center. researchgate.net

Another strategy involves electrophilic fluorination on a pre-functionalized indole. For example, if the indole already possesses a substituent at the C3 position, electrophilic attack at other positions, including C7, becomes more feasible. researchgate.net The mechanism for electrophilic fluorination typically involves the attack of the electron-rich indole ring on an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF4), leading to the formation of a Wheland intermediate (a resonance-stabilized carbocation). acs.org Subsequent loss of a proton restores the aromaticity of the indole ring, yielding the 7-fluoroindole derivative. The regioselectivity of this reaction is highly dependent on the electronic and steric nature of the substituents already present on the indole ring.

Detailed Mechanistic Pathways for 2-Methanamine Formation from Indole Precursors

The introduction of a methanamine group at the C2 position of the 7-fluoroindole core is commonly achieved through a Mannich-type reaction or by reduction of a C2-nitrile or C2-amide precursor.

Iminium Ion Intermediates in Mannich-type Reactions

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, 7-fluoroindole), an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orglibretexts.orgbyjus.com The mechanism commences with the formation of an electrophilic iminium ion from the reaction of the aldehyde and the amine. wikipedia.orglibretexts.orgchemistrysteps.com

The 7-fluoroindole, acting as the nucleophile, then attacks the iminium ion. While the C3 position of indole is the most nucleophilic, direct functionalization at the C2 position can be achieved, particularly if the C3 position is blocked or if specific catalysts are employed. researchgate.netnih.gov The attack of the indole on the iminium ion leads to the formation of a new carbon-carbon bond at the C2 position, resulting in a β-amino carbonyl compound, also known as a Mannich base. wikipedia.orgbyjus.com The reaction is often acid-catalyzed, which enhances the electrophilicity of the iminium ion. wikipedia.org

Recent studies have shown that the functionalization of indoles can be triggered by the generation of iminium species from the indole itself and a sulfonium (B1226848) reagent, leading to C2-substituted indole derivatives under mild conditions. nih.gov

Electrophilic and Nucleophilic Interactions within Indole-Based Transformations

The indole ring system is characterized by its electron-rich nature, making it susceptible to electrophilic attack. nih.govresearchgate.netresearchgate.net The delocalization of the nitrogen lone pair electrons into the pyrrole ring significantly increases the electron density, particularly at the C3 position. However, the C2 position also exhibits nucleophilic character and can participate in reactions with strong electrophiles. nih.gov

In the context of forming (7-Fluoro-1H-indol-2-yl)methanamine, the key electrophilic and nucleophilic interactions are:

Nucleophilic attack of the indole: The π-electron system of the 7-fluoroindole acts as a nucleophile, attacking electrophilic species. In the Mannich reaction, the electrophile is the iminium ion. wikipedia.orglibretexts.org

Electrophilic nature of intermediates: The iminium ion formed in the Mannich reaction is a potent electrophile that readily reacts with the nucleophilic indole ring. chemistrysteps.com

Reactivity Profile of the (7-Fluoro-1H-indol-2-yl)methanamine Core

The (7-Fluoro-1H-indol-2-yl)methanamine molecule possesses two primary sites of reactivity: the indole N-H proton and the primary amine group on the C2-methyl substituent.

Reactivity at the Indole N-H Position

The N-H proton of the indole ring is weakly acidic and can be deprotonated by a suitable base to generate an indolyl anion. researchgate.netresearchgate.net This anion is a potent nucleophile and can undergo a variety of reactions, including alkylation, acylation, and arylation. The deprotonation is often achieved using strong bases like sodium hydride (NaH) or organolithium reagents. The resulting N-substituted indole derivatives are important intermediates in organic synthesis.

The presence of the electron-withdrawing fluorine atom at the C7 position is expected to increase the acidity of the N-H proton compared to the non-fluorinated analogue, making deprotonation more facile.

Reactivity and Functional Group Interconversions of the Primary Amine Moiety

The primary amine group (-NH2) in the C2-methanamine side chain is a versatile functional group that can undergo a wide range of transformations. ub.edusolubilityofthings.comimperial.ac.uk These reactions allow for the further elaboration of the (7-Fluoro-1H-indol-2-yl)methanamine scaffold to access a diverse array of derivatives.

Table 1: Key Reactions of the Primary Amine Moiety

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Acylation | Acyl chlorides, acid anhydrides, carboxylic acids (with coupling agents) | Amide |

| Alkylation | Alkyl halides, reductive amination with aldehydes/ketones | Secondary or Tertiary Amine |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Diazotization | Nitrous acid (NaNO2, HCl) | Diazonium salt (can be further converted to -OH, -X, etc.) |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea, Thiourea |

These functional group interconversions are fundamental in medicinal chemistry for modifying the properties of a lead compound. For example, converting the primary amine to an amide can alter its polarity, hydrogen bonding capacity, and metabolic stability.

Derivatization and Analog Synthesis for Advanced Research

Chemical Modifications of the Amine Nitrogen for Structure-Activity Exploration

The primary amine group of (7-Fluoro-1H-indol-2-yl)methanamine is a prime site for chemical modification due to its nucleophilicity. Altering the substituents on this nitrogen can profoundly impact a molecule's properties, such as basicity, hydrogen bonding capacity, and steric profile. Common modifications include N-alkylation, N-acylation, and N-sulfonylation.

N-alkylation introduces alkyl groups, transforming the primary amine into a secondary or tertiary amine, which can alter its lipophilicity and conformational flexibility. N-acylation, the reaction with acyl chlorides or anhydrides, yields amides. This modification neutralizes the basicity of the amine and introduces a carbonyl group, which can act as a hydrogen bond acceptor. Similarly, N-sulfonylation with sulfonyl chlorides produces sulfonamides, which are stable functional groups that can mimic phosphates and act as strong hydrogen-bond donors. nih.gov

These derivatization strategies are fundamental in medicinal chemistry for fine-tuning a lead compound's characteristics. For instance, in related heterocyclic amine structures, such as harmine (B1663883) analogs, the derivatization of an amino group with moieties like acetic anhydride (B1165640) or benzoyl chloride has been used to systematically probe the structural requirements for specific biological activities. nih.gov

Table 1: Representative Amine Nitrogen Modifications This table is illustrative, based on common chemical reactions for primary amines.

| Starting Material | Reagent | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|---|

| (7-Fluoro-1H-indol-2-yl)methanamine | Alkyl Halide (e.g., Iodomethane) | Secondary/Tertiary Amine | Increased lipophilicity, altered basicity |

| (7-Fluoro-1H-indol-2-yl)methanamine | Acyl Chloride (e.g., Acetyl Chloride) | Amide | Neutralized basicity, added H-bond acceptor |

| (7-Fluoro-1H-indol-2-yl)methanamine | Sulfonyl Chloride (e.g., Tosyl Chloride) | Sulfonamide | Added H-bond donor, increased acidity |

Further Functionalization of the Fluorinated Indole (B1671886) Ring System

Beyond the amine group, the indole nucleus itself provides a rich scaffold for further modification. The fluorine atom at the 7-position already influences the electronic properties of the ring, affecting its reactivity and metabolic stability. cymitquimica.com Further functionalization can be directed at various positions on the ring or can involve altering the core structure itself.

Introduction of Additional Substituents at Varying Ring Positions

The indole ring is susceptible to electrophilic substitution, with the C3 position being the most electronically rich and typically the most reactive. However, the regioselectivity of such reactions can be influenced by the existing substituents and reaction conditions. Introducing additional functional groups—such as halogens, nitro groups, or alkyl chains—at positions C3, C4, C5, or C6 can systematically probe the spatial and electronic requirements for molecular interactions. nih.gov

For example, studies on related indole systems demonstrate that electron-withdrawing groups like nitro (NO2) or formyl (CHO) can be introduced to significantly alter the electronic and photophysical properties of the indole ring. nih.gov While direct functionalization of (7-Fluoro-1H-indol-2-yl)methanamine requires careful selection of reaction conditions to avoid side reactions with the amine, protection of the amine (e.g., as a Boc-carbamate) allows for a wider range of synthetic transformations on the indole core.

Exploration of Isomeric and Homologous Derivatives with Varying Linker Lengths

Systematic exploration of isomers and homologs is a critical strategy in analog design. This involves altering the fundamental architecture of the molecule to understand the importance of substituent positioning and spatial orientation.

Isomeric Derivatives: The position of the fluorine atom on the indole ring significantly impacts the molecule's dipole moment and electronic distribution. cymitquimica.com Synthesizing and comparing the properties of isomers, such as (4-Fluoro-1H-indol-2-yl)methanamine, (5-Fluoro-1H-indol-2-yl)methanamine, and (6-Fluoro-1H-indol-2-yl)methanamine, can reveal the optimal fluorine position for desired characteristics. Studies on fluoroindole analogs have shown that different isomers can have distinct metabolic fates and biological activities. frontiersin.orgresearchgate.net

Homologous Derivatives: This strategy involves modifying the length of the linker connecting the indole ring to the amine group. For instance, synthesizing (7-Fluoro-1H-indol-2-yl)ethanamine (one additional methylene (B1212753) group) or removing the linker to yield 2-amino-7-fluoro-1H-indole would assess the importance of the linker's length and flexibility. This variation in distance between the indole scaffold and the basic amine can be crucial for optimizing interactions with biological targets.

Table 2: Examples of Isomeric and Homologous Scaffolds

| Compound Type | Structural Variation | Example Compound Name | Rationale for Exploration |

|---|---|---|---|

| Isomeric | Change in fluorine position | (5-Fluoro-1H-indol-2-yl)methanamine | Evaluate impact of fluorine's electronic influence from different positions. |

| Homologous | Increased linker length | (7-Fluoro-1H-indol-2-yl)ethanamine | Assess the effect of distance and flexibility between the indole and amine. |

| Homologous | Altered attachment point | (7-Fluoro-1H-indol-3-yl)methanamine | Explore different spatial orientations of the aminomethyl substituent. |

Chemo- and Regioselective Derivatization Strategies for Complex Analogues

The synthesis of more complex analogs of (7-Fluoro-1H-indol-2-yl)methanamine often requires sophisticated strategies to control chemo- and regioselectivity. Chemoselectivity involves selectively reacting one functional group in the presence of others, while regioselectivity is the control over which position on a molecule reacts.

Given the multiple reactive sites on (7-Fluoro-1H-indol-2-yl)methanamine (the N1-H of the indole, the C3 position, and the C2-methanamine), protecting groups are essential. The primary amine can be temporarily masked, for example with a tert-butyloxycarbonyl (Boc) group. This allows for selective functionalization at other sites. For instance, with the amine protected, the indole N1-H can be deprotonated and alkylated or acylated. Subsequently, the C3 position can be targeted for electrophilic substitution.

Directed metalation is another powerful strategy. In related aza-indole systems, a directing group installed on the ring nitrogen can guide a strong base (like an organolithium reagent) to deprotonate a specific adjacent carbon, which can then react with an electrophile. worktribe.com Such advanced methods allow for the precise and controlled construction of highly functionalized indole derivatives that would be inaccessible through classical approaches. nih.govresearchgate.net The final step in these synthetic sequences is the removal of the protecting group(s) to unveil the desired complex analogue.

Structure Activity Relationship Sar and Ligand Design Theoretical Frameworks

Impact of 7-Fluoro Substitution and Electronic Effects on Molecular Recognition and Binding Interactions

The introduction of a fluorine atom at the 7-position of the indole (B1671886) ring is a critical design element that profoundly influences the compound's properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, which can alter the electron density of the indole ring system. researchgate.netresearchgate.net This modification can significantly impact molecular recognition and binding interactions with target proteins.

Research on fluorinated indoles has demonstrated that such substitutions can lead to compounds with a wide range of biological activities. researchgate.net The specific placement of fluorine at the 7-position is crucial, as different positional isomers can exhibit vastly different biological profiles. For instance, studies on fluorinated tryptophan, a related indole derivative, have shown that the position of the fluorine atom significantly affects its photophysical properties and interactions with its environment. researchgate.net

Conformational Analysis and Stereochemical Considerations of the 2-Methanamine Linker

The 2-methanamine linker provides a flexible connection between the indole scaffold and a potential interaction partner. A thorough conformational analysis is essential to understand the spatial arrangements the linker can adopt and how these conformers influence biological activity. drugdesign.orglibretexts.org The rotation around the single bonds in the methanamine side chain allows the amine group to explore different regions of space relative to the indole ring. nih.gov

The preferred conformations of the 2-methanamine linker will be those that minimize steric hindrance and maximize favorable interactions with the target receptor. utdallas.edulumenlearning.com The presence of the 7-fluoro substituent can influence the conformational preferences of the linker through steric and electronic effects. Understanding the energy landscape of these conformations is crucial for designing ligands that present the key pharmacophoric groups in the optimal orientation for binding.

Stereochemistry at the methanamine linker, if a chiral center is introduced, would add another layer of complexity and specificity. Different enantiomers or diastereomers could exhibit distinct binding affinities and efficacies due to the three-dimensional nature of protein binding sites.

Ligand Efficiency and Lipophilicity Considerations in Rational Compound Design

In the realm of rational drug design, two key metrics are ligand efficiency (LE) and lipophilic ligand efficiency (LLE). sciforschenonline.orgwikipedia.orgresearchgate.net LE relates the binding affinity of a compound to its size (heavy atom count), providing a measure of how efficiently a molecule binds to its target. LLE, on the other hand, considers the impact of lipophilicity (logP or logD) on potency. wikipedia.org

The goal in lead optimization is to increase potency without a concomitant increase in lipophilicity, thereby improving the LLE. sciforschenonline.org High lipophilicity can lead to undesirable properties such as poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, a careful balance between potency and lipophilicity is essential for the successful design of ligands based on the (7-Fluoro-1H-indol-2-yl)methanamine scaffold.

| Parameter | Description | Importance in Drug Design |

| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom. | Guides the selection of fragments and leads that bind efficiently to the target. |

| Lipophilic Ligand Efficiency (LLE) | The difference between the negative logarithm of potency (pIC50 or pKi) and the logarithm of the partition coefficient (logP or logD). | Helps in optimizing potency while controlling lipophilicity to improve drug-like properties. sciforschenonline.orgwikipedia.org |

| Lipophilicity (logP/logD) | A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. | Influences absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov |

Computational Chemistry Approaches in SAR Studies and Lead Optimization

Computational chemistry plays a pivotal role in modern drug discovery, providing powerful tools to investigate SAR and guide the optimization of lead compounds.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. researchgate.net For (7-Fluoro-1H-indol-2-yl)methanamine, DFT calculations can provide valuable insights into the effects of the 7-fluoro substitution on the electron distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. mdpi.comrsc.orgnih.gov

These calculations can help predict the reactivity of different parts of the molecule and identify sites that are likely to be involved in key binding interactions. For instance, DFT can be used to assess the hydrogen bonding capabilities of the indole N-H and the methanamine group, as well as the potential for the fluorine atom to act as a halogen bond acceptor.

Molecular Docking and Dynamics Simulations for Receptor-Ligand Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov For (7-Fluoro-1H-indol-2-yl)methanamine, docking studies can be used to generate plausible binding poses within a target protein's active site. These models can help to visualize and understand the key interactions that contribute to binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic representation of the binding event by accounting for the flexibility of both the ligand and the protein. These simulations can reveal important information about the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding.

Free Energy Perturbation (FEP) Methods in Compound Optimization

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands. drugdesigndata.orgnih.govuiuc.eduwikipedia.org FEP simulations can be particularly useful in the lead optimization phase of drug discovery.

By "mutating" one compound into another in silico (e.g., by changing a substituent on the indole ring), FEP can predict the effect of that change on binding affinity. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have improved potency, thereby saving time and resources. For derivatives of (7-Fluoro-1H-indol-2-yl)methanamine, FEP could be used to explore the impact of different substitutions on the indole ring or modifications to the methanamine linker.

| Computational Method | Application in SAR of (7-Fluoro-1H-indol-2-yl)methanamine | Key Insights |

| Density Functional Theory (DFT) | Predicting electronic properties and reactivity. researchgate.net | Electron distribution, orbital energies, electrostatic potential, hydrogen bonding capacity. mdpi.comrsc.orgnih.gov |

| Molecular Docking | Predicting the binding mode to a target receptor. researchgate.netnih.gov | Plausible binding poses, key intermolecular interactions. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-receptor complex. nih.gov | Stability of binding pose, conformational changes, role of solvent. |

| Free Energy Perturbation (FEP) | Calculating relative binding free energies of analogs. drugdesigndata.orgnih.govwikipedia.org | Predicting the impact of chemical modifications on binding affinity. |

Molecular Level Mechanisms of Biological Activity

Elucidation of Specific Target Interaction Profiles (e.g., enzyme inhibition kinetics, receptor binding affinities)

There is no publicly available data detailing the specific enzyme inhibition kinetics or receptor binding affinities of (7-Fluoro-1H-indol-2-yl)methanamine. To determine such profiles, comprehensive screening against a panel of enzymes and receptors would be required. This would involve assays to measure parameters such as IC₅₀ (half-maximal inhibitory concentration) for enzymes and Kᵢ (inhibition constant) or Kₐ (association constant) for receptors. Without such studies, any discussion of its specific molecular targets would be purely hypothetical.

Investigations into Allosteric Modulation and Orthosteric Binding Mechanisms

Information regarding whether (7-Fluoro-1H-indol-2-yl)methanamine acts as an orthosteric or allosteric modulator of any biological target is not available. Distinguishing between these binding mechanisms would necessitate sophisticated pharmacological studies, including radioligand binding assays and functional assays in the presence and absence of the endogenous ligand.

Role of Fluorine in Modulating Target Binding Affinity, Selectivity, and Conformational Stability

While it is well-established that fluorine can influence the biological activity of a molecule, the specific contribution of the 7-fluoro substituent in (7-Fluoro-1H-indol-2-yl)methanamine is unknown. The fluorine atom could potentially engage in hydrogen bonding, electrostatic interactions, or alter the pKa of the indole (B1671886) nitrogen, thereby influencing its binding to a target protein. Comparative studies with the non-fluorinated analog, (1H-indol-2-yl)methanamine, would be necessary to elucidate the precise role of the fluorine atom.

Functional Consequences of Molecular Interactions on Cellular Pathways and Systems Biology

Without knowledge of the specific molecular targets of (7-Fluoro-1H-indol-2-yl)methanamine, it is impossible to delineate the functional consequences of its interactions on cellular pathways. Understanding its impact on systems biology would require transcriptomic, proteomic, and metabolomic analyses following cellular treatment with the compound, none of which have been published.

Q & A

Q. What computational methods predict metabolic stability or toxicity of this compound?

- Methodology : Use in silico tools (e.g., SwissADME, ProTox-II) to predict CYP450 metabolism, Ames test outcomes, and hepatotoxicity. Validate with in vitro microsomal assays (e.g., human liver microsomes) to measure half-life (t) and intrinsic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.